molecular formula C22H25NO3 B12524620 1-{6-[4-(Hydroxymethyl)phenoxy]hexyl}-1H-indole-3-carbaldehyde CAS No. 655235-17-9

1-{6-[4-(Hydroxymethyl)phenoxy]hexyl}-1H-indole-3-carbaldehyde

Cat. No.: B12524620
CAS No.: 655235-17-9
M. Wt: 351.4 g/mol
InChI Key: CRVFNUJUEFYXSN-UHFFFAOYSA-N
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Description

1-{6-[4-(Hydroxymethyl)phenoxy]hexyl}-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that makes it a valuable precursor for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-[4-(Hydroxymethyl)phenoxy]hexyl}-1H-indole-3-carbaldehyde can be achieved through multicomponent reactions (MCRs). MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method is generally high-yielding, operationally friendly, time- and cost-effective, and complies with green chemistry criteria .

Industrial Production Methods

Industrial production of this compound involves the use of advanced synthetic techniques and optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production methods are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

1-{6-[4-(Hydroxymethyl)phenoxy]hexyl}-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides and amines.

Major Products Formed

    Oxidation: Formation of 1-{6-[4-(Carboxy)phenoxy]hexyl}-1H-indole-3-carbaldehyde.

    Reduction: Formation of 1-{6-[4-(Hydroxymethyl)phenoxy]hexyl}-1H-indole-3-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{6-[4-(Hydroxymethyl)phenoxy]hexyl}-1H-indole-3-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{6-[4-(Hydroxymethyl)phenoxy]hexyl}-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole nucleus is known to interact with various biological targets, including enzymes and receptors, leading to its diverse biological activities . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

1-{6-[4-(Hydroxymethyl)phenoxy]hexyl}-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:

    1H-Indole-3-carbaldehyde: A simpler indole derivative with similar biological activities.

    1H-Indole-3-acetic acid: A plant hormone with diverse biological functions.

    1H-Indole-3-butyric acid: Another plant hormone with applications in agriculture.

Properties

CAS No.

655235-17-9

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

1-[6-[4-(hydroxymethyl)phenoxy]hexyl]indole-3-carbaldehyde

InChI

InChI=1S/C22H25NO3/c24-16-18-9-11-20(12-10-18)26-14-6-2-1-5-13-23-15-19(17-25)21-7-3-4-8-22(21)23/h3-4,7-12,15,17,24H,1-2,5-6,13-14,16H2

InChI Key

CRVFNUJUEFYXSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCCCCOC3=CC=C(C=C3)CO)C=O

Origin of Product

United States

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